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Compound of Interest

Compound Name: 3-Ethylisoxazole-5-carboxylic acid

Cat. No.: B082512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for 3-
Ethylisoxazole-5-carboxylic acid (CAS No. 14633-21-7). Due to the limited availability of

directly published experimental spectra for this specific compound, this guide leverages data

from close structural analogs and established principles of spectroscopic analysis to predict the

characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data.

Chemical Structure and Properties
IUPAC Name: 3-ethyl-1,2-oxazole-5-carboxylic acid[1]

Molecular Formula: C₆H₇NO₃[1]

Molecular Weight: 141.12 g/mol [1]

SMILES: O=C(C1=CC(CC)=NO1)O[1]

Predicted Spectral Data
The following tables summarize the predicted spectral data for 3-Ethylisoxazole-5-carboxylic
acid. These predictions are based on the analysis of related isoxazole structures and general

spectroscopic principles for carboxylic acids.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.0 - 13.0 Singlet (broad) 1H -COOH

~6.8 Singlet 1H H-4 (isoxazole ring)

~2.8 Quartet 2H -CH₂-CH₃

~1.3 Triplet 3H -CH₂-CH₃

¹³C NMR (Carbon NMR)

Chemical Shift (δ, ppm) Assignment

~165 - 175 C=O (carboxylic acid)

~160 - 170 C-3 (isoxazole ring)

~155 - 165 C-5 (isoxazole ring)

~100 - 110 C-4 (isoxazole ring)

~20 - 30 -CH₂-CH₃

~10 - 15 -CH₂-CH₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Description of Absorption Functional Group

2500-3300 Broad
O-H stretch (carboxylic acid

dimer)

~1710 Strong
C=O stretch (carboxylic acid

dimer)

~1600 Medium C=N stretch (isoxazole ring)

~1420 Medium C-O-H bend

~1250 Strong C-O stretch

Mass Spectrometry (MS)
m/z Ratio Predicted Fragment

141 [M]⁺ (Molecular Ion)

124 [M - OH]⁺

113 [M - C₂H₅]⁺

96 [M - COOH]⁺

68 [C₃H₂NO]⁺

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data. Specific

parameters may need to be optimized.

NMR Spectroscopy
A sample of 3-Ethylisoxazole-5-carboxylic acid would be dissolved in a deuterated solvent,

such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing

a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra

would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

IR Spectroscopy
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An infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR)

spectrometer. A small amount of the solid sample would be mixed with potassium bromide

(KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an

Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry
Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A

small amount of the sample would be introduced into the ion source, where it is vaporized and

bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions

are then separated by their mass-to-charge ratio.

Visualization of Methodologies
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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Diagram 1: General NMR Spectroscopy Workflow

Sample Preparation:
Dissolve in Deuterated Solvent with TMS

Instrument Setup:
Tune and Shim Spectrometer

Data Acquisition:
Acquire Free Induction Decay (FID)

Data Processing:
Fourier Transform, Phase Correction, and Baseline Correction

Spectral Analysis:
Integration, Peak Picking, and Structural Assignment

Click to download full resolution via product page

Diagram 1: General NMR Spectroscopy Workflow
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Diagram 2: General FTIR Spectroscopy Workflow

Sample Preparation:
KBr Pellet or ATR

Background Scan:
Acquire Spectrum of Background

Sample Scan:
Acquire Spectrum of Sample

Data Processing:
Background Subtraction and Data Conversion

Spectral Analysis:
Peak Identification and Functional Group Assignment
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Diagram 3: General EI-Mass Spectrometry Workflow

Sample Introduction:
Direct Insertion Probe or GC Inlet

Ionization:
Electron Ionization (EI)

Mass Analysis:
Separation of Ions by m/z

Detection:
Ion Detection and Signal Amplification

Data Analysis:
Mass Spectrum Generation and Fragmentation Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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